molecular formula C18H39ClSn B13790548 Trihexyltin chloride CAS No. 2791-60-8

Trihexyltin chloride

Cat. No.: B13790548
CAS No.: 2791-60-8
M. Wt: 409.7 g/mol
InChI Key: JFRDMMAVFUOTMP-UHFFFAOYSA-M
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Description

Trihexyltin chloride is an organotin compound with the chemical formula C18H37ClSn. It is a member of the organotin family, which consists of compounds containing tin atoms bonded to organic groups. This compound is known for its use in various industrial and agricultural applications due to its unique chemical properties.

Preparation Methods

The preparation of trihexyltin chloride typically involves the reaction of hexylmagnesium bromide with tin tetrachloride. The reaction is carried out in an inert atmosphere to prevent oxidation. The general reaction is as follows:

4C6H13MgBr+SnCl4(C6H13)4Sn+4MgBrCl4 \text{C}_6\text{H}_{13}\text{MgBr} + \text{SnCl}_4 \rightarrow \text{(C}_6\text{H}_{13})_4\text{Sn} + 4 \text{MgBrCl} 4C6​H13​MgBr+SnCl4​→(C6​H13​)4​Sn+4MgBrCl

The resulting tetrahexyltin is then treated with hydrochloric acid to produce this compound:

(C6H13)4Sn+HCl(C6H13)3SnCl+C6H13H\text{(C}_6\text{H}_{13})_4\text{Sn} + \text{HCl} \rightarrow \text{(C}_6\text{H}_{13})_3\text{SnCl} + \text{C}_6\text{H}_{13}\text{H} (C6​H13​)4​Sn+HCl→(C6​H13​)3​SnCl+C6​H13​H

Chemical Reactions Analysis

Trihexyltin chloride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form trihexyltin oxide.

    Reduction: It can be reduced to form hexyltin hydrides.

    Substitution: this compound can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Trihexyltin chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds.

    Biology: this compound is studied for its effects on biological systems, including its potential as an antifungal and antibacterial agent.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.

Mechanism of Action

The mechanism of action of trihexyltin chloride involves its interaction with cellular components. It can bind to proteins and enzymes, disrupting their normal function. This binding can lead to the inhibition of enzyme activity, affecting various metabolic pathways. This compound is also known to disrupt cell membranes, leading to cell death.

Comparison with Similar Compounds

Trihexyltin chloride can be compared with other organotin compounds such as triphenyltin chloride and tributyltin chloride. While all these compounds share similar structural features, their chemical properties and applications differ:

    Triphenyltin chloride: Used primarily as a fungicide and antifoulant.

    Tributyltin chloride: Known for its use in antifouling paints and as a biocide.

This compound is unique due to its specific alkyl group, which imparts different chemical reactivity and biological activity compared to its phenyl and butyl counterparts.

Similar Compounds

  • Triphenyltin chloride
  • Tributyltin chloride
  • Triethyltin chloride
  • Trimethyltin chloride

These compounds share the common feature of having tin atoms bonded to organic groups, but their specific applications and properties vary based on the nature of the organic groups attached to the tin atom.

Properties

IUPAC Name

chloro(trihexyl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H13.ClH.Sn/c3*1-3-5-6-4-2;;/h3*1,3-6H2,2H3;1H;/q;;;;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRDMMAVFUOTMP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[Sn](CCCCCC)(CCCCCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39ClSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2791-60-8
Record name Chlorotrihexylstannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2791-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trihexyltin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002791608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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